molecular formula C14H14N4OS2 B5837616 4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol

4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol

Cat. No. B5837616
M. Wt: 318.4 g/mol
InChI Key: IGBSDTCRJZLBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol, also known as AMBP-1, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This molecule is synthesized using a multi-step process and has shown promising results in preclinical studies. In

Scientific Research Applications

4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has shown potential therapeutic applications in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms. Furthermore, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in preclinical studies and may have potential therapeutic applications. Additionally, it is a small molecule that can be easily synthesized in the lab. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are various future directions for 4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol research. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action and optimize its therapeutic potential. Furthermore, future research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-amino-4-methyl-5-thiazolylamine with 4-chloro-3-methylphenol to produce 4-(2-amino-4-methyl-5-thiazolyl)phenol. This intermediate is then reacted with 2-bromoacetophenone to produce 4-(2-acetyl-4-methyl-5-thiazolyl)phenol. Finally, the acetyl group is removed using sodium hydroxide to produce this compound.

properties

IUPAC Name

4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-7-5-9(19)3-4-10(7)17-14-18-11(6-20-14)12-8(2)16-13(15)21-12/h3-6,19H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBSDTCRJZLBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=C(N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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